Phenyl-prop-2-ynyl-amine hydrochloride
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Overview
Description
Phenyl-prop-2-ynyl-amine hydrochloride is a chemical compound with the molecular formula C9H9N•HCl and a molecular weight of 167.63 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is known for its unique structure, which includes a phenyl group attached to a prop-2-ynyl-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl-prop-2-ynyl-amine hydrochloride typically involves the reaction of phenylacetylene with propargylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the product through crystallization or distillation to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Phenyl-prop-2-ynyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the phenyl or prop-2-ynyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include substituted phenyl derivatives, reduced amines, and oxidized products .
Scientific Research Applications
Phenyl-prop-2-ynyl-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and its role as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl-prop-2-ynyl-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Phenyl-prop-2-ynyl-amine: The base compound without the hydrochloride group.
Phenyl-ethynyl-amine: A similar compound with an ethynyl group instead of a prop-2-ynyl group.
Phenyl-prop-2-ynyl-amine sulfate: Another salt form of the base compound.
Uniqueness: Phenyl-prop-2-ynyl-amine hydrochloride is unique due to its specific structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it particularly useful in certain biochemical applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-prop-2-ynylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N.ClH/c1-2-8-10-9-6-4-3-5-7-9;/h1,3-7,10H,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXNFUJUOVJANQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625473 |
Source
|
Record name | N-(Prop-2-yn-1-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18158-70-8 |
Source
|
Record name | N-(Prop-2-yn-1-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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